molecular formula C9H21NOS B13216021 Imino(3-methylbutan-2-yl)(2-methylpropyl)-lambda6-sulfanone

Imino(3-methylbutan-2-yl)(2-methylpropyl)-lambda6-sulfanone

Cat. No.: B13216021
M. Wt: 191.34 g/mol
InChI Key: FRDPXVTYQLTTOY-UHFFFAOYSA-N
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Description

Imino(3-methylbutan-2-yl)(2-methylpropyl)-lambda6-sulfanone is a sulfur-containing organic compound with a unique structure that includes both imino and sulfanone functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Imino(3-methylbutan-2-yl)(2-methylpropyl)-lambda6-sulfanone typically involves the reaction of 3-methylbutan-2-amine with 2-methylpropyl sulfonyl chloride under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane. The reaction mixture is stirred at low temperatures to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

Imino(3-methylbutan-2-yl)(2-methylpropyl)-lambda6-sulfanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the sulfanone group to a sulfide.

    Substitution: The imino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols can react with the imino group under mild conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Imino(3-methylbutan-2-yl)(2-methylpropyl)-lambda6-sulfanone has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a therapeutic agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Imino(3-methylbutan-2-yl)(2-methylpropyl)-lambda6-sulfanone involves its interaction with specific molecular targets. The imino group can form hydrogen bonds and interact with enzymes and receptors, while the sulfanone group can undergo redox reactions, influencing cellular processes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • Imino(3-methylbutan-2-yl)(2-methylpropyl)-oxo-lambda6-sulfane
  • 3-Methylbutan-2-yl group derivatives

Uniqueness

Imino(3-methylbutan-2-yl)(2-methylpropyl)-lambda6-sulfanone is unique due to its combination of imino and sulfanone functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C9H21NOS

Molecular Weight

191.34 g/mol

IUPAC Name

imino-(3-methylbutan-2-yl)-(2-methylpropyl)-oxo-λ6-sulfane

InChI

InChI=1S/C9H21NOS/c1-7(2)6-12(10,11)9(5)8(3)4/h7-10H,6H2,1-5H3

InChI Key

FRDPXVTYQLTTOY-UHFFFAOYSA-N

Canonical SMILES

CC(C)CS(=N)(=O)C(C)C(C)C

Origin of Product

United States

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